4-fluoro-N-(2-phenylquinazolin-4-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

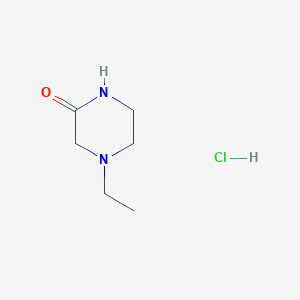

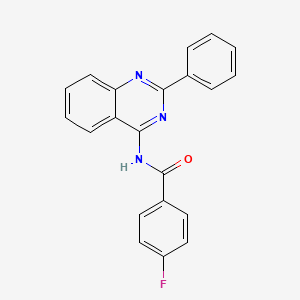

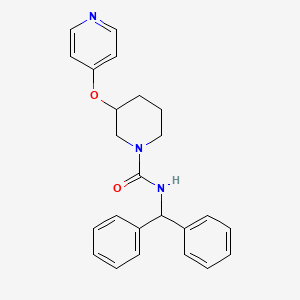

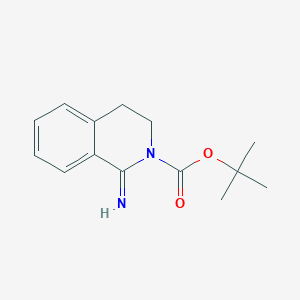

“4-fluoro-N-(2-phenylquinazolin-4-yl)benzamide” is a compound with the molecular formula C21H14FN3O . It is a derivative of quinazoline, a class of organic compounds that have been studied for their potential anti-angiogenesis activities .

Synthesis Analysis

The synthesis of similar compounds involves the design and creation of novel N-(2-(quinazolin-2-yl)phenyl)benzamide (SZ) derivatives . The introduction of an aryl group with a basic amide side chain on the 4’ position linked to the amide of the C-2 substituted quinazoline scaffold has been found to be an effective approach to improve the anti-angiogenic activity of quinazoline derivatives .Molecular Structure Analysis

The molecular structure of “this compound” consists of a quinazoline core with a phenyl group and a fluorobenzamide group attached . The molecular weight of the compound is 343.35 .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the available literature, quinazoline derivatives in general have been studied for their reactivity. For instance, they have been found to display cytotoxicity against tumor cells .Scientific Research Applications

Antimicrobial Applications

A study by Desai et al. (2013) synthesized novel fluorine-containing derivatives with quinazolinone and thiazolidinone motifs, demonstrating significant in vitro antimicrobial potency against various bacterial and fungal species. This research highlights the compound's potential in developing new antimicrobial agents (Desai, Vaghani, & Shihora, 2013).

Anticancer Activity

Zhang et al. (2021) explored 3-methylquinazolinone derivatives as EGFR inhibitors, showing enhanced antiproliferative activities against tumor cells. This suggests the utility of such compounds in cancer therapy, particularly in designing novel anti-cancer drugs (Zhang et al., 2021).

Fluorinated Heterocycles in Industry

Wu et al. (2017) reported on the synthesis of fluorinated heterocycles via rhodium(III)-catalyzed C-H activation, underscoring the importance of fluorine in pharmaceutical and agrochemical industries. This study demonstrates the synthetic utility of fluorine-containing compounds in creating diverse heterocyclic structures (Wu et al., 2017).

Antibacterial Quinolones

Kuramoto et al. (2003) discovered potent antibacterial activities in 8-chloroquinolone derivatives, particularly against resistant bacterial strains, suggesting the potential of fluorinated compounds in developing new antibiotics (Kuramoto et al., 2003).

Imaging Applications

Tu et al. (2007) synthesized fluorine-18-labeled benzamide analogues for imaging the sigma2 receptor status of solid tumors with positron emission tomography (PET), indicating the role of fluorinated compounds in diagnostic imaging and cancer research (Tu et al., 2007).

Future Directions

The future directions for research on “4-fluoro-N-(2-phenylquinazolin-4-yl)benzamide” and similar compounds could involve further exploration of their anti-angiogenesis activities and potential applications in cancer therapy . Additionally, more research could be conducted to understand their synthesis, chemical reactions, and safety profiles in greater detail.

properties

IUPAC Name |

4-fluoro-N-(2-phenylquinazolin-4-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14FN3O/c22-16-12-10-15(11-13-16)21(26)25-20-17-8-4-5-9-18(17)23-19(24-20)14-6-2-1-3-7-14/h1-13H,(H,23,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYESLFCLAFQWQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NC(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-methyl-1,3,4-thiadiazole](/img/structure/B2654675.png)

![2-[[2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2654678.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2654679.png)

![2-(2-(Dimethylamino)ethyl)-6-methoxy-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2654680.png)

![1-(2,5-Difluorobenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2654681.png)

![6,6,8,8-Tetramethyl-7-oxa-1-azaspiro[3.5]nonane](/img/structure/B2654688.png)